4-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
Overview
Description
4-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide is a complex organic compound with significant potential in various scientific fields. It is characterized by the presence of chloro, iodo, and carbamothioyl groups attached to a benzamide core, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-iodo-2-methylaniline in the presence of a base to form the intermediate product. This intermediate is then treated with thiocarbamoyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-iodo-2-methylphenyl)benzamide: Similar structure but lacks the carbamothioyl group.
4-chloro-N-(4-iodo-2-methylphenyl)thiourea: Similar structure but has a thiourea group instead of a benzamide group.
Uniqueness
4-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
4-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIN2OS/c1-9-8-12(17)6-7-13(9)18-15(21)19-14(20)10-2-4-11(16)5-3-10/h2-8H,1H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDNPIZOMNDJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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